N-[4-(acetylamino)phenyl]-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Description
N-[4-(acetylamino)phenyl]-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a heterocyclic acetamide derivative featuring a fused imidazo[1,2-b][1,2,4]triazole core. This compound’s structure includes a 5-oxo-2-phenyl substituent on the triazole ring and an acetamide group linked to a 4-(acetylamino)phenyl moiety. Such structural motifs are common in medicinal chemistry, particularly in compounds targeting enzymes or receptors via hydrogen bonding and hydrophobic interactions .
Properties
Molecular Formula |
C20H18N6O3 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-(5-oxo-2-phenyl-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide |
InChI |
InChI=1S/C20H18N6O3/c1-12(27)21-14-7-9-15(10-8-14)22-17(28)11-16-19(29)24-20-23-18(25-26(16)20)13-5-3-2-4-6-13/h2-10,16H,11H2,1H3,(H,21,27)(H,22,28)(H,23,24,25,29) |
InChI Key |
ZVXDIFSWVRKFJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=NC(=NN23)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-b][1,2,4]triazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-b][1,2,4]triazole ring.
Coupling Reaction: The final step involves coupling the acetylated phenyl ring with the imidazo[1,2-b][1,2,4]triazole derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the imidazo[1,2-b][1,2,4]triazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Activity
The compound belongs to a broader class of nitrogen-containing heterocycles with acetamide side chains. Key structural analogues include:
Key Observations :
- Core Heterocycle : The imidazo-triazole core in the target compound differs from thiadiazole () or pyridazine-triazole hybrids (). The triazole’s nitrogen-rich structure may enhance hydrogen-bonding interactions compared to sulfur-containing thiadiazoles .
- Substituent Effects: The 4-(acetylamino)phenyl group in the target compound likely improves solubility and target binding relative to the methylsulfonylphenyl group in compound 6a (). Dimethylamine substituents (e.g., 6a) reduce steric hindrance, correlating with lower IC50 values (1.2 μM vs. 1.4 μM for non-methylated analogues) .
- Molecular Weight : The target compound (~421 g/mol) falls within the acceptable range for oral bioavailability, whereas higher molecular weight analogues (e.g., 490.58 g/mol in ) may face pharmacokinetic challenges .
Hydrogen-Bonding and Crystallography
The acetamide group in the target compound enables hydrogen bonding with biological targets, a feature shared with analogues in and . Crystallographic studies using SHELX software () reveal that such compounds often form stable crystal lattices via N–H···O and C=O···H interactions. For example, the 5-oxo group in the target compound may act as a hydrogen-bond acceptor, similar to the 6-oxo group in ’s pyridazine derivative .
Pharmacokinetic Considerations
- Solubility: The acetamide group in the target compound improves aqueous solubility compared to non-polar derivatives (e.g., benzothiazoles in ).
- Metabolic Stability : The imidazo-triazole core may resist oxidative metabolism better than thiadiazoles (), which are prone to enzymatic degradation .
Biological Activity
N-[4-(acetylamino)phenyl]-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound has a complex structure characterized by an imidazotriazole ring and an acetylamino phenyl moiety. Its chemical formula is C_{20}H_{19N_5O_2 with a molecular weight of approximately 365.41 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazotriazole compounds demonstrate significant antimicrobial effects against various bacterial strains. For example, compounds structurally similar to this compound have shown effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus .
- Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it has been tested against human cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer), showing promising results in reducing cell viability at micromolar concentrations .
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. It may inhibit key inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in disease processes. For example, it could inhibit cyclooxygenase (COX) enzymes linked to inflammation .
- Cell Cycle Arrest : Studies have indicated that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death). This mechanism is critical for its anticancer activity .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
